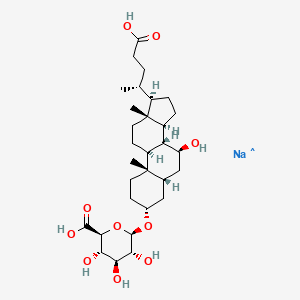
UrsodeoxycholicAcid-3-O-beta-D-glucuronideDisodiumSalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt is a derivative of ursodeoxycholic acid, a secondary bile acid produced in humans and other species from the metabolism of intestinal bacteria. This compound is known for its therapeutic applications, particularly in the treatment of liver diseases and gallstones .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt can be synthesized through a series of chemical reactions starting from ursodeoxycholic acid. The process involves glucuronidation, where a glucuronic acid moiety is attached to the ursodeoxycholic acid molecule. This reaction typically requires the presence of glucuronosyltransferase enzymes and appropriate cofactors .
Industrial Production Methods
Industrial production of Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating liver diseases, gallstones, and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays .
Mechanism of Action
The mechanism of action of Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt involves its interaction with bile acid receptors and transporters. It exerts its effects by modulating bile acid composition, reducing cholesterol saturation, and promoting the dissolution of gallstones. Additionally, it has anti-inflammatory and immunomodulatory properties, which contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic Acid: Another bile acid with similar therapeutic applications but different molecular structure.
Obeticholic Acid: A synthetic bile acid derivative used in the treatment of primary biliary cholangitis.
Tauro-ursodeoxycholic Acid: A taurine-conjugated form of ursodeoxycholic acid with enhanced solubility and bioavailability
Uniqueness
Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt is unique due to its glucuronide conjugation, which enhances its solubility and stability. This modification also improves its pharmacokinetic properties, making it more effective in certain therapeutic applications compared to its non-conjugated counterparts .
Properties
Molecular Formula |
C30H48NaO10 |
|---|---|
Molecular Weight |
591.7 g/mol |
InChI |
InChI=1S/C30H48O10.Na/c1-14(4-7-21(32)33)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(12-15(29)13-20(22)31)39-28-25(36)23(34)24(35)26(40-28)27(37)38;/h14-20,22-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38);/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24+,25-,26+,28-,29+,30-;/m1./s1 |
InChI Key |
SFEHSKWRRYZZIC-DVXUKEGJSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)C.[Na] |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















